molecular formula C18H14O3 B5629552 1-(2,4-dihydroxyphenyl)-2-(1-naphthyl)ethanone

1-(2,4-dihydroxyphenyl)-2-(1-naphthyl)ethanone

Cat. No. B5629552
M. Wt: 278.3 g/mol
InChI Key: LBEOAAMFAPRYAZ-UHFFFAOYSA-N
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Description

The compound "1-(2,4-dihydroxyphenyl)-2-(1-naphthyl)ethanone" is a chemical entity notable for its unique structural features, which include dihydroxyphenyl and naphthyl ethanone moieties. These functional groups suggest potential for diverse chemical reactivity and physical properties, making it a subject of interest in materials science and organic chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic precursors. For example, a novel heterocyclic compound was synthesized using standard methods, with its structure confirmed via FTIR spectrum and single crystal XRD, indicating a meticulous approach to the synthesis of complex organic compounds (Shruthi et al., 2019). Although this reference does not directly describe the synthesis of 1-(2,4-dihydroxyphenyl)-2-(1-naphthyl)ethanone, the methodologies applied, such as solution growth techniques and structural characterization, are relevant to its potential synthesis pathway.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's reactivity and properties. Techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are commonly used. For instance, in the synthesis of a novel heterocyclic compound, single crystal XRD and UV-visible thermal analysis were employed to determine the crystal structure and thermal stability, providing insights into the compound's molecular architecture and stability (Shruthi et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1-(2,4-dihydroxyphenyl)-2-(1-naphthyl)ethanone can be inferred from studies on similar compounds, involving reactions such as dehydration, acid-catalyzed condensations, and photoinduced transformations. For example, perhydroindenyl(perhydronaphthyl)ethanones underwent dehydration under specific conditions, suggesting a propensity for undergoing condensation and dehydration reactions under acid catalysis (Morozova et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can be significantly influenced by the compound's molecular structure. Crystal growth techniques and thermal analysis, as demonstrated in related studies, are pivotal in assessing these properties. The transparency in the visible region and thermal stability are among the properties that can be evaluated through such analyses (Shruthi et al., 2019).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-14-8-9-16(18(21)11-14)17(20)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11,19,21H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEOAAMFAPRYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone

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